molecular formula C47H80N3O12P B145430 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine CAS No. 129509-47-3

2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine

Cat. No. B145430
M. Wt: 910.1 g/mol
InChI Key: CUKMNLCNDIKKGF-NADBREJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine (DNPE) is a synthetic lipid molecule that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DNPE is a phospholipid derivative that contains a dinitrophenyl (DNP) group attached to the head group of dioleoylphosphatidylethanolamine (DOPE). This modification allows for the selective labeling and detection of DNPE in biological systems, making it a valuable tool for studying membrane dynamics and lipid-protein interactions.

Mechanism Of Action

The mechanism of action of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is based on its ability to selectively interact with membrane lipids and proteins. The DNP group attached to the head group of DOPE allows for the selective labeling and detection of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in biological systems. This modification also alters the physical properties of the lipid, which can affect its interactions with membrane-associated proteins and other lipids.

Biochemical And Physiological Effects

2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has been shown to have a variety of biochemical and physiological effects, including the modulation of membrane fluidity, the inhibition of lipid peroxidation, and the regulation of membrane-associated protein activity. These effects are thought to be due to the specific interactions of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine with membrane lipids and proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in lab experiments is its selective labeling and detection capabilities, which allow for the specific targeting of membrane domains and proteins. 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is also relatively easy to synthesize and can be incorporated into a variety of experimental systems. However, one limitation of using 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is its potential to alter the physical properties of the membrane, which can affect the behavior of membrane-associated proteins and other lipids.

Future Directions

There are several potential future directions for research involving 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine. One area of interest is the development of new methods for synthesizing and modifying 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine, which could allow for the creation of new probes with unique properties. Another area of interest is the use of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in combination with other membrane probes and imaging techniques to gain a more complete understanding of membrane dynamics and lipid-protein interactions. Additionally, the application of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in drug discovery and development is an area of potential future research.

Synthesis Methods

2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic modification. One common approach involves the chemical coupling of DNP-activated compounds with DOPE using a carbodiimide coupling agent. This method allows for the selective labeling of the ethanolamine head group of DOPE with the DNP group, resulting in the formation of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine.

Scientific Research Applications

2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has been widely used in scientific research as a probe for studying membrane dynamics and lipid-protein interactions. It has been shown to selectively label and detect specific membrane domains, such as lipid rafts, and to modulate the activity of membrane-associated proteins. 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has also been used as a tool for studying the role of lipids in cellular signaling pathways and for investigating the effects of lipid modifications on membrane properties.

properties

CAS RN

129509-47-3

Product Name

2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine

Molecular Formula

C47H80N3O12P

Molecular Weight

910.1 g/mol

IUPAC Name

[3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C47H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(51)59-40-43(62-47(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-48-44-36-35-42(49(53)54)39-45(44)50(55)56/h17-20,35-36,39,43,48H,3-16,21-34,37-38,40-41H2,1-2H3,(H,57,58)/b19-17+,20-18-

InChI Key

CUKMNLCNDIKKGF-NADBREJJSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

2,4-dinitrophenyl-dioleoylphosphatidylethanolamine
DNP-DOPE

Origin of Product

United States

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